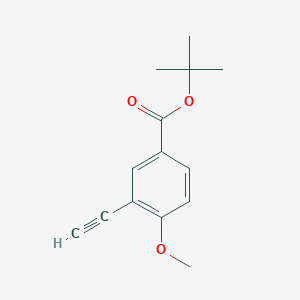
tert-Butyl 4-methoxy-3-vinylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-methoxy-3-vinylbenzoate: is an organic compound with the molecular formula C14H18O3 . It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the benzene ring is substituted with a methoxy group and a vinyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-methoxy-3-vinylbenzoate typically involves the esterification of 4-methoxy-3-vinylbenzoic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-methoxy-3-vinylbenzoate can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Substitution: The methoxy group on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alkane derivatives.
Substitution: Various substituted benzoates.
Scientific Research Applications
Chemistry: tert-Butyl 4-methoxy-3-vinylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. Its ester bond is susceptible to enzymatic cleavage, providing insights into enzyme specificity and activity.
Medicine: While not directly used as a drug, this compound can serve as a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity, making it a valuable starting material in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its vinyl group allows for polymerization reactions, leading to the formation of materials with desirable properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-methoxy-3-vinylbenzoate primarily involves its reactivity towards nucleophiles and electrophiles. The ester bond can be hydrolyzed by nucleophiles, while the vinyl group can participate in addition reactions with electrophiles. The methoxy group can undergo nucleophilic substitution, leading to the formation of various derivatives. These reactions are facilitated by the electronic effects of the substituents on the benzene ring, which influence the reactivity of the compound.
Comparison with Similar Compounds
tert-Butyl 4-methoxybenzoate: Lacks the vinyl group, making it less reactive in polymerization reactions.
tert-Butyl 3-vinylbenzoate: Lacks the methoxy group, affecting its reactivity in nucleophilic substitution reactions.
tert-Butyl 4-vinylbenzoate: Lacks the methoxy group, similar to tert-Butyl 3-vinylbenzoate, but with different substitution patterns on the benzene ring.
Uniqueness: tert-Butyl 4-methoxy-3-vinylbenzoate is unique due to the presence of both the methoxy and vinyl groups on the benzene ring. This combination of substituents provides a balance of reactivity and stability, making it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
tert-butyl 3-ethenyl-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-6-10-9-11(7-8-12(10)16-5)13(15)17-14(2,3)4/h6-9H,1H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBDMMICQXSBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)OC)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
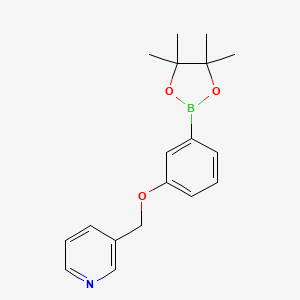
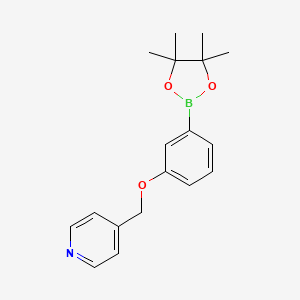
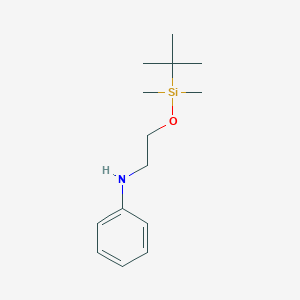
![2-(3'-Methyl-[1,1'-biphenyl]-2-yl)propanenitrile](/img/structure/B8154413.png)
![2-(3'-Fluoro-[1,1'-biphenyl]-2-yl)propanenitrile](/img/structure/B8154416.png)
![2-(3'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)propanenitrile](/img/structure/B8154421.png)
![2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetonitrile](/img/structure/B8154432.png)
![2-(3'-Chloro-[1,1'-biphenyl]-2-yl)acetonitrile](/img/structure/B8154443.png)
![2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)acetonitrile](/img/structure/B8154445.png)
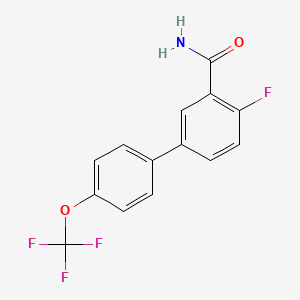
![Benzyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate hydrochloride](/img/structure/B8154466.png)
![Carbamic acid, [4-(aminocarbonyl)bicyclo[2.2.2]oct-1-yl]-, phenylmethyl ester](/img/structure/B8154468.png)
